physicochemical properties of Azetidin-3-yl morpholine-4-carboxylate
physicochemical properties of Azetidin-3-yl morpholine-4-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Azetidin-3-yl Morpholine-4-Carboxylate and its Analogs
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of key azetidine-morpholine scaffolds, which are of significant interest in medicinal chemistry and drug discovery. Due to the ambiguity of the nomenclature "Azetidin-3-yl morpholine-4-carboxylate," this guide focuses on the well-characterized and structurally related compounds: 4-(Azetidin-3-yl)morpholine (the free base) and its common synthetic precursor, tert-butyl 3-(morpholin-4-yl)azetidine-1-carboxylate . The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a versatile building block, and its combination with the morpholine moiety can impart favorable pharmacokinetic properties. This document details the synthesis, characterization, and critical physicochemical parameters of these compounds, offering both theoretical insights and practical experimental protocols.
Introduction: The Azetidine-Morpholine Scaffold in Drug Discovery
The azetidine motif has garnered considerable attention in modern medicinal chemistry.[1] Its rigid, three-dimensional structure can provide a conformational constraint to bioactive molecules, often leading to improved potency and selectivity for their biological targets. Furthermore, the presence of the nitrogen atom allows for the introduction of diverse substituents, enabling fine-tuning of physicochemical properties such as solubility and lipophilicity.
When coupled with a morpholine ring, the resulting scaffold combines the rigidity of the azetidine with the favorable properties of morpholine, which is often used to enhance aqueous solubility and metabolic stability. This combination makes the azetidine-morpholine core an attractive component for the design of novel therapeutic agents. This guide will explore the fundamental physicochemical properties that are critical for the development of drug candidates based on this scaffold.
Chemical Identity and Core Physicochemical Properties
A clear understanding of the chemical identity and fundamental properties of a compound is the cornerstone of any drug development program. This section outlines the key identifiers and physicochemical parameters for 4-(Azetidin-3-yl)morpholine and its N-Boc protected precursor.
4-(Azetidin-3-yl)morpholine
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Synonyms: 4-(3-Azetidinyl)morpholine
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CAS Number: 302355-79-9[2]
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Molecular Formula: C₇H₁₄N₂O
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Molecular Weight: 142.20 g/mol [2]
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Physical Form: Colorless to yellow sticky oil or semi-solid[2]
tert-Butyl 3-(morpholin-4-yl)azetidine-1-carboxylate
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Synonyms: 1-Boc-3-(morpholin-4-yl)azetidine
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Molecular Formula: C₁₂H₂₂N₂O₃
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Molecular Weight: 242.32 g/mol [3]
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Physical Form: Not explicitly stated, but likely an oil or a low-melting solid.
Summary of Physicochemical Properties
| Property | 4-(Azetidin-3-yl)morpholine | tert-Butyl 3-(morpholin-4-yl)azetidine-1-carboxylate |
| Molecular Weight ( g/mol ) | 142.20[2] | 242.32[3] |
| Physical Form | Colorless to yellow sticky oil or semi-solid[2] | Likely an oil or low-melting solid |
| Predicted pKa | 9.5 ± 0.5 (most basic) | Not applicable (no basic nitrogen) |
| Predicted XLogP3 | -0.7[4] | 0.9[5] |
| Predicted Water Solubility | High | Low to moderate |
| Melting Point (°C) | Not applicable (oil/semi-solid) | Not available |
| Boiling Point (°C) | Not available | Not available |
Synthesis and Characterization
The synthesis of 3-substituted azetidines is a well-established area of organic chemistry, often involving the ring-opening of epoxides or the cyclization of 1,3-amino alcohols.[1] A common and versatile route to 4-(Azetidin-3-yl)morpholine involves the nucleophilic substitution of a suitable leaving group on the azetidine ring with morpholine, followed by deprotection.
Synthetic Workflow
A representative synthesis of 4-(Azetidin-3-yl)morpholine is outlined below. This workflow highlights the use of the tert-butoxycarbonyl (Boc) protecting group, which is a standard strategy in amine synthesis.
Caption: Synthetic route to 4-(Azetidin-3-yl)morpholine.
Experimental Protocol: Synthesis of tert-Butyl 3-(morpholin-4-yl)azetidine-1-carboxylate
This protocol is a representative procedure based on established methods for the synthesis of 3-substituted azetidines.
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Tosylation of 1-Boc-3-hydroxyazetidine: To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-3-(tosyloxy)azetidine.
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Nucleophilic Substitution with Morpholine: To a solution of 1-Boc-3-(tosyloxy)azetidine (1.0 eq) in dimethylformamide (DMF), add morpholine (1.5 eq) and potassium carbonate (2.0 eq). Heat the reaction mixture to 80-90 °C and stir for 16-24 hours.
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Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-(morpholin-4-yl)azetidine-1-carboxylate.
Experimental Protocol: Deprotection to 4-(Azetidin-3-yl)morpholine
The removal of the Boc protecting group is typically achieved under acidic conditions.
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Acid-mediated Deprotection: Dissolve tert-butyl 3-(morpholin-4-yl)azetidine-1-carboxylate (1.0 eq) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA) or a solution of HCl in 1,4-dioxane (e.g., 4 M).
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Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. For the hydrochloride salt, the product may precipitate and can be collected by filtration. For the free base, the residue can be basified with a suitable base (e.g., NaHCO₃ or NaOH solution) and extracted with an organic solvent.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
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¹H NMR: In the ¹H NMR spectrum of 4-(Azetidin-3-yl)morpholine hydrochloride, one would expect to see characteristic signals for the morpholine protons, typically two triplets around 3.7-4.0 ppm and 2.5-2.8 ppm. The azetidine protons would appear as a multiplet for the CH group and two sets of multiplets for the CH₂ groups.[6]
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¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the morpholine and azetidine rings. The carbons adjacent to the oxygen in the morpholine ring would appear downfield (around 67 ppm), while the carbons adjacent to the nitrogen would be further upfield.[7]
In-depth Analysis of Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. This section provides a detailed examination of the key parameters for the azetidine-morpholine scaffold.
Acid Dissociation Constant (pKa)
The pKa value dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets.
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Causality Behind Experimental Choices: For amines, potentiometric titration is a robust and widely used method for pKa determination.[8] This technique involves monitoring the pH of a solution of the amine as a strong acid is added, allowing for the direct measurement of the equilibrium constant for protonation. NMR spectroscopy can also be employed by monitoring the chemical shift changes of protons near the nitrogen atom as a function of pH.[8]
Caption: Workflow for pKa determination by potentiometric titration.
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Sample Preparation: Prepare an aqueous solution of 4-(Azetidin-3-yl)morpholine of a known concentration (e.g., 0.01 M).
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Titration: Titrate this solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature.
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Data Acquisition: Record the pH of the solution after each incremental addition of the acid titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the amine has been protonated (the half-equivalence point).
Partition Coefficient (LogP) and Distribution Coefficient (LogD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter that affects a drug's ability to cross cell membranes and its binding to plasma proteins.
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Causality Behind Experimental Choices: The shake-flask method is the gold standard for LogP determination, involving the partitioning of the compound between n-octanol and water.[9] For ionizable compounds like 4-(Azetidin-3-yl)morpholine, it is more relevant to measure the LogD at a physiological pH of 7.4. High-performance liquid chromatography (HPLC) based methods offer a higher throughput alternative for estimating lipophilicity.
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Phase Preparation: Prepare a buffered aqueous solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the pH 7.4 buffer.
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Partitioning: Add a known amount of 4-(Azetidin-3-yl)morpholine to a mixture of the pre-saturated n-octanol and aqueous buffer.
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Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).
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Phase Separation: Separate the n-octanol and aqueous phases by centrifugation.
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Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.
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Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Concentration in octanol] / [Concentration in aqueous phase]).
Aqueous Solubility
Aqueous solubility is a crucial factor for drug absorption from the gastrointestinal tract and for the formulation of intravenous dosage forms.
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Causality Behind Experimental Choices: Thermodynamic solubility is the most accurate measure and is determined by equilibrating an excess of the solid compound in an aqueous buffer.[10] Kinetic solubility, often measured by nephelometry, provides a higher throughput assessment of the concentration at which a compound precipitates from a supersaturated solution, which is useful in early drug discovery.[11]
Caption: Workflow for thermodynamic solubility determination.
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Sample Preparation: Add an excess amount of the solid compound to a vial containing an aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).
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Equilibration: Shake or stir the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
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Analysis: Determine the concentration of the compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).
Conclusion
The azetidine-morpholine scaffold represents a valuable building block in the design of novel drug candidates. A thorough understanding of the physicochemical properties of compounds containing this scaffold, such as 4-(Azetidin-3-yl)morpholine and its derivatives, is paramount for successful drug development. This guide has provided a detailed overview of the key properties, along with the rationale and protocols for their experimental determination. By applying these principles, researchers can make informed decisions in the design and optimization of new therapeutic agents with improved ADME profiles.
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